MCT1 Inhibition: Benzodioxole-Substituted Cyanoacrylic Acid vs. α-Cyano-4-hydroxycinnamic Acid (CHC)
The target compound (E-isomer, CHEMBL3582406) inhibits monocarboxylate transporter 1 (MCT1)-mediated lactate uptake in rat RBE4 endothelial cells with an IC50 of 500 nM [1]. This represents a 3-fold improvement in potency over the widely used reference inhibitor α-cyano-4-hydroxycinnamic acid (CHC), which exhibits an IC50 of approximately 1.5 μM (1,500 nM) in the same functional assay system . The benzodioxole substitution thus provides a measurable potency advantage while retaining the synthetically accessible cyanoacrylic acid scaffold.
| Evidence Dimension | MCT1-mediated [14C]-lactate uptake inhibition |
|---|---|
| Target Compound Data | IC50 = 500 nM (CHEMBL3582406; (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylic acid) |
| Comparator Or Baseline | α-Cyano-4-hydroxycinnamic acid (CHC): IC50 ≈ 1,500 nM (1.5 μM) |
| Quantified Difference | Approximately 3-fold greater potency |
| Conditions | Rat RBE4 brain endothelial cells; [14C]-lactate uptake assay; 15-min incubation |
Why This Matters
For research groups investigating tumor lactate shuttle or designing MCT1-targeted probes, the 3-fold potency gain directly translates to lower working concentrations and reduced off-target risk at effective doses.
- [1] BindingDB Entry BDBM50092060 (CHEMBL3582406). IC50 = 500 nM for inhibition of MCT1-mediated lactate transport in rat RBE4 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50092060 View Source
